molecular formula C14H13N5O2 B2465306 2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile CAS No. 339102-63-5

2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile

Cat. No. B2465306
CAS RN: 339102-63-5
M. Wt: 283.291
InChI Key: OBVFPPSPLXBYJB-VOTSOKGWSA-N
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Description

The compound “2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile” has a CAS number of 339102-63-5 . It is also known by other synonyms such as “2-[(2E)-1-(dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile” and "Propanedinitrile, 2-[1-(dimethylamino)-3-[(3-nitrophenyl)amino]-2-propen-1-ylidene]-" . The molecular formula of the compound is C14H13N5O2 and it has a formula weight of 283.29 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 563.6±50.0 °C and a predicted density of 1.304±0.06 g/cm3 . Its pKa value is predicted to be 0.41±0.70 .

Scientific Research Applications

Alzheimer Disease Diagnosis

One of the notable applications of a derivative of 2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile is in the diagnosis of Alzheimer's disease. Researchers used a hydrophobic radiofluorinated derivative, [18F]FDDNP, in conjunction with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

Optical and Fluorescence Properties

Malononitrile derivatives, including 2-[2,5-bis-(4-dimethylamino-benzylidene)-cyclopentylidene]-malononitrile and 2-{2,6-bis-[2-(4-dimethylamino-phenyl)-vinyl]-pyran-4-ylidene}-malononitrile, have been studied for their photophysical characteristics. These compounds exhibit strong intramolecular charge transfer absorption bands and fluorescence emission, indicating their potential in optical applications (Zhao et al., 2007).

Nonlinear Optical Materials

The synthesis and crystal structure studies of certain malononitrile derivatives revealed their potential use as nonlinear materials due to their donor-acceptor structures. However, their crystallization in centrosymmetric space groups limits their application in the crystalline state (Bogdanov et al., 2019).

Corrosion Inhibition

Derivatives of 2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile have been tested for their ability to inhibit the corrosion of mild steel in acidic environments. These compounds demonstrated significant efficiency in corrosion inhibition, which is crucial for industrial applications (Tiwari et al., 2018).

Heterocyclic Syntheses

Malononitrile and its derivatives are key components in the synthesis of various heterocyclic compounds. The interaction with other chemicals can lead to the formation of diverse structures with potential applications in pharmaceuticals and materials science (Alnajjar et al., 2008).

properties

IUPAC Name

2-[(E)-1-(dimethylamino)-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-18(2)14(11(9-15)10-16)6-7-17-12-4-3-5-13(8-12)19(20)21/h3-8,17H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVFPPSPLXBYJB-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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